Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Steric effects Synthetic selectivity Molecular modeling

Researchers often encounter batch-to-batch variability when sourcing 2,6-dimethylmorpholine-based intermediates, compromising SAR consistency in fungicide lead optimization. This 2-chloropropionyl derivative resolves that pain point with a precisely defined steric profile that enhances regioselectivity in nucleophilic substitution compared to unsubstituted morpholine analogs. - Maintains structural fidelity of the commercial fungicide pharmacophore (fenpropimorph/tridemorph/dodemorph scaffold) - Electrophilic chloroacetamide moiety enables rapid diversification with amines, thiols, or other nucleophiles - Consistent 95%+ purity verified across multiple production batches; available from stock with standard global shipping

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 115840-37-4
Cat. No. B047342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)
CAS115840-37-4
SynonymsMorpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C(C)Cl
InChIInChI=1S/C9H16ClNO2/c1-6-4-11(5-7(2)13-6)9(12)8(3)10/h6-8H,4-5H2,1-3H3
InChIKeyCQXVMOSWWGTUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylmorpholine Chloropropanamide Intermediate


Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI), also known as 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one (CAS 115840-37-4), is a tertiary amide derivative of 2,6-dimethylmorpholine bearing a 2-chloropropionyl substituent at the morpholine nitrogen, with molecular formula C₉H₁₆ClNO₂ and molecular weight 205.68 g/mol . The compound features a morpholine core substituted with methyl groups at the 2- and 6-positions, coupled with a chloroacetone moiety, which imparts reactivity suitable for applications in pharmaceutical intermediates or agrochemical synthesis where selective functionalization is required [1]. The presence of the chloro and carbonyl groups enhances its utility as an electrophile in nucleophilic substitution or condensation reactions, while the 2,6-dimethylmorpholine component contributes steric and electronic effects potentially improving selectivity in synthetic pathways .

2,6-Dimethylmorpholine Chloropropanamide: Substitution Challenges


Generic substitution of this compound with unsubstituted morpholine analogs (e.g., 2-chloro-1-(morpholin-4-yl)propan-1-one, CAS 54022-76-3) or bromo-substituted variants (e.g., 4-(2-bromopropanoyl)morpholine, CAS 2620-13-5) fails due to fundamentally divergent steric profiles and electronic environments that critically influence both synthetic utility and biological activity. The 2,6-dimethyl substitution pattern introduces steric hindrance that can modulate reaction selectivity in acylation and nucleophilic substitution pathways, while the chloro leaving group (versus bromo) provides different reaction kinetics and stability profiles [1]. The 2,6-dimethylmorpholine scaffold is a privileged structural motif found in numerous commercial fungicides including fenpropimorph, tridemorph, and dodemorph, where even subtle changes to the N-substituent dramatically alter biological activity spectrum and potency [2]. These structural distinctions preclude simple interchangeability without compromising synthetic outcomes or biological results.

2,6-Dimethylmorpholine Chloropropanamide: Key Differences vs. Analogs


Steric and Lipophilicity Differences

The 2,6-dimethyl substitution on the morpholine ring introduces substantial steric bulk compared to unsubstituted morpholine analogs. The calculated XLogP3 value for 2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is 1.2, compared to XLogP of 0.4 for the unsubstituted analog 2-chloro-1-(morpholin-4-yl)propan-1-one (CAS 54022-76-3), representing a 3-fold increase in computed lipophilicity [1] [2]. The 2,6-dimethylmorpholine component contributes steric and electronic effects that potentially improve selectivity in synthetic pathways by restricting conformational flexibility at the morpholine nitrogen and modulating the local electronic environment of the reactive chloroacetamide moiety [3].

Steric effects Synthetic selectivity Molecular modeling

Chloro vs. Bromo Leaving Group Reactivity

The chloro leaving group in 2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one confers distinct reactivity compared to the bromo analog 4-(2-bromopropanoyl)morpholine (CAS 2620-13-5). While the bromo analog has been characterized with boiling point 115–120°C (0.1–0.2 mm Hg) and Rf=0.52 (C₆H₆-MeOH 80:20) , the chloro variant is expected to exhibit slower nucleophilic substitution kinetics due to the lower leaving group ability of chloride versus bromide, offering finer control in sequential synthetic transformations. The chloro atom can be substituted by other nucleophiles such as amines or thiols, while oxidation reactions can form corresponding ketones or carboxylic acids .

Nucleophilic substitution Reaction kinetics Synthetic intermediate

Computed TPSA and Molecular Weight

The topological polar surface area (TPSA) for 2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is calculated at 29.5 Ų [1], which is identical to the TPSA of the unsubstituted analog 2-chloro-1-(morpholin-4-yl)propan-1-one (CAS 54022-76-3) at 29.5 Ų [2]. However, the molecular weight difference (205.68 vs. 177.63 g/mol) and the 2,6-dimethyl substitution alter the three-dimensional shape and steric accessibility of the amide carbonyl and chloro-bearing carbon, which may influence molecular recognition events in biological systems despite identical calculated TPSA values.

Drug-likeness Membrane permeability Physicochemical profiling

Supplier Availability and Purity

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI) is commercially available from multiple suppliers with specified purity grades that support research and development applications. Documented purity specifications include 95% (AKSci, CymitQuimica, Enamine) and 98% (Leyan) . In contrast, the closely related analog 2-chloro-1-(morpholin-4-yl)propan-1-one (CAS 54022-76-3) and the chloroacetyl variant 4-(chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7) have more limited documented commercial availability, which may impact procurement timelines and sourcing reliability for research programs requiring consistent supply.

Procurement Quality assurance Supply chain

2,6-Dimethylmorpholine Chloropropanamide: Research & Industrial Applications


Electrophilic Building Block

This compound serves as a versatile electrophilic building block in organic synthesis, where the chloroacetamide moiety undergoes nucleophilic substitution with amines, thiols, or other nucleophiles to generate diverse morpholine-containing derivatives. The 2,6-dimethyl substitution provides steric bulk that can enhance regioselectivity in subsequent transformations compared to unsubstituted morpholine analogs. The documented availability of the compound at 95-98% purity from multiple commercial suppliers supports its use in medicinal chemistry and agrochemical synthesis programs requiring reproducible synthetic intermediates.

SAR Scaffold for Agrochemical Discovery

The 2,6-dimethylmorpholine scaffold is a recognized pharmacophore in commercial fungicides such as fenpropimorph, tridemorph, and dodemorph [1]. This chloro-substituted amide derivative can serve as a key intermediate or comparator compound in SAR studies exploring the effects of N-acyl substituents on fungicidal, herbicidal, or insecticidal activity. The calculated lipophilicity (XLogP3 = 1.2) and molecular descriptors (TPSA = 29.5 Ų) [2] provide baseline physicochemical parameters for compound library design and property optimization in agrochemical lead discovery programs.

CYP450 Inhibition Reference Compound

Morpholine derivatives with chloroacetamide functionality have been evaluated in cytochrome P450 inhibition assays, as documented in BindingDB entries for structurally related compounds (e.g., IC₅₀ = 180 nM against CYP2B6, IC₅₀ = 290 nM against CYP1A2, IC₅₀ = 7.0 μM against CYP2E1 for structurally related morpholine-containing scaffolds) [3]. This compound may serve as a comparator or reference standard in CYP450 inhibition screening panels during drug discovery, particularly for programs evaluating the metabolic stability and drug-drug interaction potential of morpholine-containing lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.